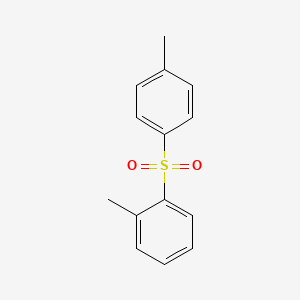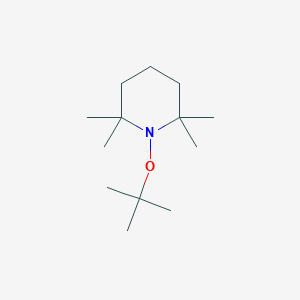
1-tert-Butoxy-2,2,6,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-2,2,6,6-tetramethylpiperidine is an organic compound belonging to the class of piperidines. It is characterized by the presence of a tert-butoxy group attached to the nitrogen atom of the piperidine ring, which is further substituted with four methyl groups at the 2, 2, 6, and 6 positions. This compound is known for its steric hindrance and stability, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-2,2,6,6-tetramethylpiperidine can be synthesized through several methods. One common approach involves the reaction of 2,2,6,6-tetramethylpiperidine with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The compound is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butoxy-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxide radicals, which are useful in organic synthesis.
Reduction: It can be reduced to form secondary amines, which are valuable intermediates in pharmaceutical synthesis.
Substitution: The tert-butoxy group can be substituted with other functional groups, allowing for the synthesis of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroxide radicals.
Reduction: Secondary amines.
Substitution: Various substituted piperidines with different functional groups.
Scientific Research Applications
1-tert-Butoxy-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stable nitroxide radicals and hindered amines.
Biology: The compound is employed in the study of enzyme mechanisms and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-2,2,6,6-tetramethylpiperidine involves its ability to form stable nitroxide radicals. These radicals can interact with various molecular targets, including enzymes and reactive oxygen species, thereby modulating biochemical pathways. The steric hindrance provided by the tert-butoxy and methyl groups enhances the stability and reactivity of the compound.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A closely related compound with similar steric properties but lacking the tert-butoxy group.
4-Methoxy-2,2,6,6-tetramethylpiperidine: Another derivative with a methoxy group, used in similar applications.
Uniqueness: 1-tert-Butoxy-2,2,6,6-tetramethylpiperidine is unique due to the presence of the tert-butoxy group, which imparts additional steric hindrance and stability. This makes it particularly valuable in reactions requiring high selectivity and stability.
Properties
CAS No. |
54051-41-1 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-[(2-methylpropan-2-yl)oxy]piperidine |
InChI |
InChI=1S/C13H27NO/c1-11(2,3)15-14-12(4,5)9-8-10-13(14,6)7/h8-10H2,1-7H3 |
InChI Key |
QVZVALXIRDZERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1OC(C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


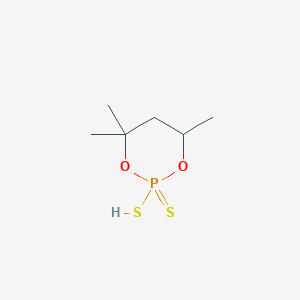
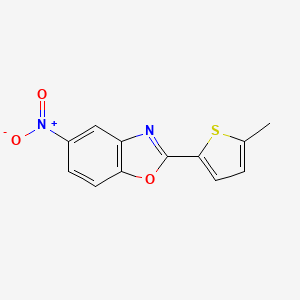
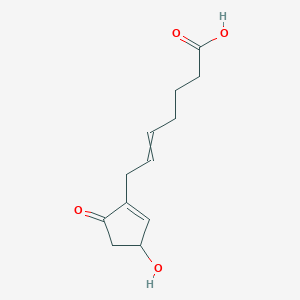
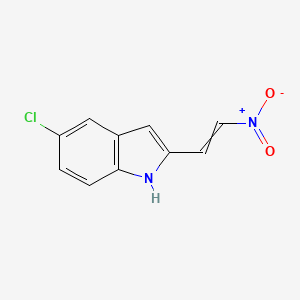
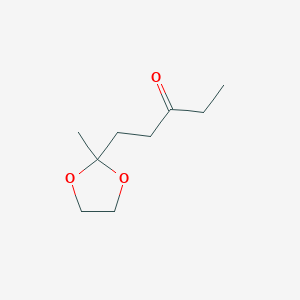
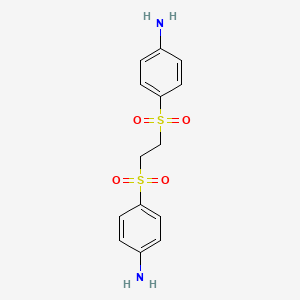
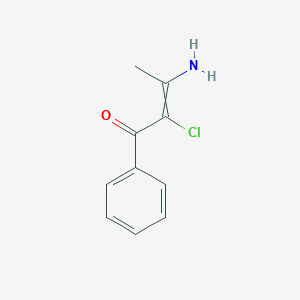



![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)


